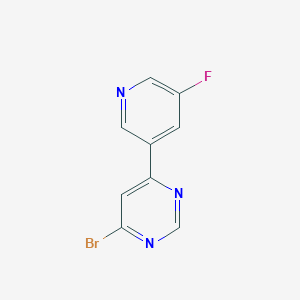
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine
Descripción general
Descripción
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine is a useful research compound. Its molecular formula is C9H5BrFN3 and its molecular weight is 254.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: CHBrFN
- CAS Number: 1594717-53-9
This compound consists of a bromine atom and a fluorinated pyridine moiety attached to a pyrimidine ring, which contributes to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine and fluorine substituents enhances its lipophilicity and potential binding affinity to target proteins, including enzymes involved in cancer progression and inflammation pathways.
Target Interactions
Research indicates that this compound may inhibit specific kinases involved in cell signaling, contributing to its anticancer properties. For instance, studies have shown that similar compounds in the pyrimidine class exhibit significant inhibitory effects on kinases associated with B-cell lymphoma (BCL6) and other oncogenic pathways .
Anticancer Activity
This compound has been explored for its potential as an anticancer agent. In vitro studies suggest that it exhibits antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC values in the nanomolar range against BCL6 .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A series of derivatives based on pyrimidine scaffolds have shown promising antibacterial effects against resistant strains of bacteria, indicating that modifications to the pyrimidine structure can enhance efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Target/Organism | IC / MIC (µM) | Reference |
|---|---|---|---|---|
| Anticancer | Cell Proliferation | BCL6 | 0.7 | |
| Antimicrobial | MIC | S. pneumoniae | 0.25 | |
| Antifungal | Zone of Inhibition | C. albicans | Not specified |
Case Study: Anticancer Efficacy
In a study evaluating a series of pyrimidine derivatives, this compound was found to significantly inhibit cell growth in multiple cancer cell lines when tested alongside known chemotherapeutics. The structure-activity relationship (SAR) analysis indicated that the introduction of halogen atoms at specific positions on the pyrimidine ring enhanced cytotoxicity .
Propiedades
IUPAC Name |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3/c10-9-2-8(13-5-14-9)6-1-7(11)4-12-3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGVNXQYGFZZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















